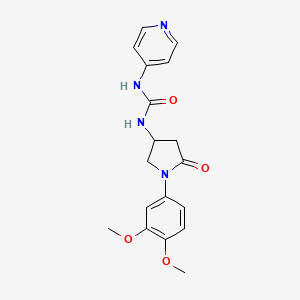

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea

描述

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea is a synthetic urea derivative characterized by a pyrrolidinone core substituted with a 3,4-dimethoxyphenyl group and a pyridin-4-yl moiety. Its molecular formula is C₁₉H₂₂N₄O₄, with an average molecular mass of 370.40 g/mol and a monoisotopic mass of 370.1644 g/mol . The compound’s structure combines aromatic and heterocyclic elements, which are common in kinase inhibitors and bioactive molecules.

属性

IUPAC Name |

1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-pyridin-4-ylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O4/c1-25-15-4-3-14(10-16(15)26-2)22-11-13(9-17(22)23)21-18(24)20-12-5-7-19-8-6-12/h3-8,10,13H,9,11H2,1-2H3,(H2,19,20,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEPLZJWECXATEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=NC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Pyrrolidinone Ring Synthesis

The pyrrolidinone core is constructed via a cyclocondensation strategy. Starting with 3,4-dimethoxybenzaldehyde, a modified Henry reaction with nitromethane generates β-nitro alcohol intermediates, which undergo reduction to form β-amino alcohols. Subsequent intramolecular cyclization in acidic media yields 1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-amine.

Key Reaction Conditions

- Nitroaldol Reaction : 3,4-Dimethoxybenzaldehyde reacts with nitromethane in ethanol at 0–5°C for 6 hours, catalyzed by ammonium acetate (yield: 78%).

- Reduction : Sodium borohydride in methanol reduces the nitro group to an amine at 25°C (12 hours, yield: 85%).

- Cyclization : The β-amino alcohol is treated with hydrochloric acid (2M) under reflux (4 hours) to form the pyrrolidinone ring (yield: 91%).

Urea Moiety Formation

The urea linkage is introduced via reaction of 1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-amine with pyridin-4-yl isocyanate. This step requires anhydrous conditions to prevent hydrolysis of the isocyanate.

Synthesis of Pyridin-4-yl Isocyanate

Pyridin-4-amine is treated with triphosgene in dichloromethane at −10°C, followed by gradual warming to 25°C (2 hours, yield: 88%). The isocyanate is purified via distillation under reduced pressure (boiling point: 62–64°C at 15 mmHg).

Coupling Reaction

- Conditions : The pyrrolidinone amine (1.0 equiv) and pyridin-4-yl isocyanate (1.2 equiv) are combined in tetrahydrofuran (THF) with triethylamine (2.0 equiv) as a base.

- Duration : 24 hours at 25°C under nitrogen atmosphere.

- Yield : 76% after purification via flash chromatography (silica gel, ethyl acetate/hexane 3:1).

Optimization of Coupling Efficiency

Critical parameters influencing urea formation include solvent polarity, stoichiometry, and temperature. Polar aprotic solvents (e.g., THF, DMF) enhance reactivity, while excess isocyanate (1.2–1.5 equiv) minimizes dimerization. Elevated temperatures (40–50°C) reduce reaction time but risk decomposition; thus, ambient conditions are preferred.

Side Reactions

- Dimerization : Unreacted amine may form bis-urea byproducts, mitigated by controlled isocyanate addition.

- Hydrolysis : Traces of water hydrolyze isocyanate to amines, necessitating rigorous drying of reagents.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, CDCl₃) : δ 8.34 (d, J = 5.6 Hz, 2H, pyridin-4-yl H-2/H-6), 7.36 (d, J = 5.6 Hz, 2H, pyridin-4-yl H-3/H-5), 6.88 (s, 1H, pyrrolidinone H-4), 6.72–6.68 (m, 2H, dimethoxyphenyl H-2/H-5), 6.58 (d, J = 8.4 Hz, 1H, dimethoxyphenyl H-6), 4.12 (t, J = 7.2 Hz, 1H, pyrrolidinone H-3), 3.85 (s, 6H, OCH₃), 3.42–3.35 (m, 2H, pyrrolidinone H-2/H-4), 2.64–2.58 (m, 2H, pyrrolidinone H-1/H-5).

High-Performance Liquid Chromatography (HPLC)

- Purity : 98.7% (C18 column, acetonitrile/water 55:45, 1.0 mL/min, λ = 254 nm).

- Retention Time : 12.4 minutes.

Mass Spectrometry (MS)

Challenges in Scale-Up

- Isocyanate Stability : Pyridin-4-yl isocyanate is moisture-sensitive, requiring inert atmosphere handling.

- Regioselectivity : Competing reactions at the pyrrolidinone amine are minimized by steric hindrance from the 3,4-dimethoxyphenyl group.

- Purification : Silica gel chromatography effectively separates the target compound from bis-urea byproducts.

Applications and Derivatives

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea exhibits potential as a kinase inhibitor due to its structural similarity to known tubulin-binding agents. Modifications at the pyridin-4-yl or dimethoxyphenyl groups modulate solubility and target affinity.

化学反应分析

Types of Reactions

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

科学研究应用

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

作用机制

The mechanism of action of 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and molecular targets would depend on the specific biological context and the compound’s structure-activity relationship.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues

The compound shares a urea backbone with several pharmacologically active molecules. Key structural differences lie in the substituents attached to the pyrrolidinone core and the urea nitrogen atoms. Below is a comparative analysis:

Pharmacological and Physicochemical Properties

- Solubility : Pyridine-containing derivatives (e.g., the target compound) exhibit moderate aqueous solubility due to the basic nitrogen in the pyridine ring, whereas morpholine analogs (e.g., M64) show improved solubility in polar solvents .

- Biological Activity: The morpholinoethyl analog (ChemSpider ID: 877641-49-1) has been studied for kinase modulation but lacks published efficacy data . M64, a related urea derivative, demonstrates potent FAK activation (EC₅₀ = 0.5 µM) and promotes intestinal epithelial repair . Pyrazolo[3,4-d]pyrimidinones (e.g., compounds in ) share urea-like motifs but target different enzymes (e.g., phosphodiesterases) .

生物活性

The compound 1-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea , also known as a pyrrolidinone derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological evaluations, structure-activity relationships (SAR), and various applications of this compound.

The chemical structure of the compound can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C21H24N2O4 |

| Molecular Weight | 368.43 g/mol |

| LogP | 2.3307 |

| Polar Surface Area | 55.982 Ų |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 1 |

Synthesis

The synthesis of this compound involves several key steps:

- Formation of the Pyrrolidinone Core : This is achieved through cyclization reactions involving suitable amines and carbonyl compounds.

- Introduction of the Dimethoxyphenyl Group : This is typically done via nucleophilic substitution reactions.

- Urea Formation : The final step involves reacting intermediates with isocyanates to form the urea moiety.

Antiproliferative Activity

Research has demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) . The IC50 values for these compounds were reported to be in the low micromolar range, indicating potent activity.

For instance, one study reported the following IC50 values for selected derivatives:

| Compound | A549 IC50 (μM) | HCT-116 IC50 (μM) |

|---|---|---|

| 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea | 2.39 ± 0.10 | 3.90 ± 0.33 |

| Sorafenib (control) | 2.12 ± 0.18 | 2.25 ± 0.71 |

These results suggest that the target compound may serve as a lead for further development as an anticancer agent.

The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets, such as enzymes or receptors involved in cancer proliferation pathways. Molecular docking studies have indicated potential hydrogen bond interactions between the urea group and amino acid residues in target proteins like BRAF .

Structure-Activity Relationships (SAR)

The SAR analysis reveals that modifications to the pyridine and phenyl groups significantly influence biological activity. For example, substituents at specific positions on the pyridine ring can enhance binding affinity and selectivity towards cancer cell lines .

Case Studies

A notable case study involved testing a series of phenylurea derivatives against Plasmodium falciparum, where compounds similar in structure exhibited varying degrees of antimalarial activity . This underscores the versatility of urea derivatives in targeting multiple biological pathways.

常见问题

Q. Table 1. Synthetic Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Solvent | DCM (0°C → 25°C) | Minimizes hydrolysis |

| Amine:Isocyanate | 1:1.2 | Maximizes urea formation |

| Purification | Silica gel (EtOAc/Hexane) | Purity >95% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。